3-(benzylamino)-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(benzylamino)-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0978555 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions with Aromatic Amines
The compound can react with aromatic amines to form 3-arylamino derivatives, as demonstrated in the reactions of similar compounds with p-toluidine, yielding pyrrolidin-2,3-diones (Armisheva, Kornienko, Gein, & Vakhrin, 2011).
Structural Studies
Its structural analogs have been studied for their crystal structures, which are applicable as pigments. Such compounds' structures have been analyzed using X-ray diffraction to understand the effect of substituents on the molecular structure (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Antitumor Agents
Derivatives of the compound, like 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, have been identified as potent and selective inhibitors of the cyclin-dependent kinase 4, indicating potential as antitumor agents (Tsou et al., 2009).
Photoluminescent Polymers
The compound's analogs are used in the synthesis of photoluminescent conjugated polymers, which are suitable for electronic applications due to their good solubility and photostability (Beyerlein & Tieke, 2000).
Organic Photovoltaic Modules
Its structural analogs have been used in the development of organic photovoltaic modules, where they contribute to high power conversion efficiencies and processing strategies suitable for large-scale production (Liao et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(benzylamino)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-8-9-15(13(2)10-12)22-18(23)16(20)17(19(22)24)21-11-14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRVEMBHHDARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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